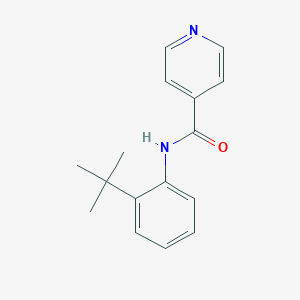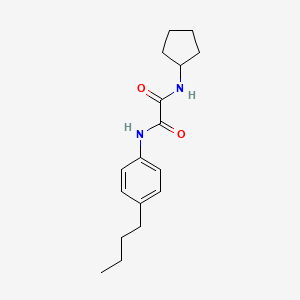
1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as APPP and has been synthesized by researchers to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of APPP involves its interaction with nicotinic acetylcholine receptors. APPP has been shown to bind to these receptors and modulate their activity, leading to changes in neurotransmitter release and synaptic plasticity. The exact mechanism of action of APPP is still under investigation, and further studies are needed to fully understand its effects on nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
APPP has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that APPP can modulate the activity of nicotinic acetylcholine receptors, leading to changes in calcium influx and neurotransmitter release. In vivo studies have shown that APPP can produce analgesic and anxiolytic effects in animal models, suggesting its potential therapeutic applications.
実験室実験の利点と制限
APPP has several advantages and limitations for lab experiments. One advantage is its ability to selectively modulate the activity of nicotinic acetylcholine receptors, which makes it a useful tool compound for studying these receptors. Another advantage is its potential therapeutic applications, which make it a promising lead compound for drug development. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Another limitation is the lack of information about its long-term effects on the body, which requires further investigation.
将来の方向性
There are several future directions for the study of APPP. One direction is the investigation of its potential therapeutic applications, particularly for the treatment of addiction and other neurological disorders. Another direction is the development of new compounds based on the structure of APPP, which could have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of APPP and its effects on nicotinic acetylcholine receptors.
合成法
The synthesis of APPP involves the reaction of 1-allylpiperidine with 3-phenyl-2-propyn-1-ol in the presence of a catalytic amount of hydrochloric acid. The resulting product is then treated with sodium bromide to obtain the final product, 1-allyl-1-(3-phenyl-2-propyn-1-yl)piperidinium bromide. This synthesis method has been reported in the literature and has been used by researchers to obtain APPP for their studies.
科学的研究の応用
Researchers have investigated the potential applications of APPP in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, APPP has been studied for its ability to modulate the activity of nicotinic acetylcholine receptors, which are involved in cognitive processes and addiction. In pharmacology, APPP has been used as a tool compound to study the structure-activity relationship of piperidine-based compounds. In medicinal chemistry, APPP has been investigated as a potential lead compound for the development of new drugs for the treatment of addiction and other neurological disorders.
特性
IUPAC Name |
1-(3-phenylprop-2-ynyl)-1-prop-2-enylpiperidin-1-ium;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N.BrH/c1-2-13-18(14-7-4-8-15-18)16-9-12-17-10-5-3-6-11-17;/h2-3,5-6,10-11H,1,4,7-8,13-16H2;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUOTLZNWSNVLY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1(CCCCC1)CC#CC2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(2-[5-(3-nitrophenyl)-2-furyl]-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5169757.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5169765.png)
![3-bromo-N-[3-(diethylamino)propyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5169770.png)
![4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)morpholine](/img/structure/B5169771.png)
![2-hydroxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5169778.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-bromobenzamide](/img/structure/B5169789.png)


![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5169810.png)
![1-[(4-bromophenoxy)acetyl]-4-(3-nitrobenzyl)piperazine oxalate](/img/structure/B5169820.png)
![ethyl 4-{[3-(4-chlorophenyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5169828.png)
![2-[2-(2-ethoxyphenoxy)ethoxy]-1,3-dimethylbenzene](/img/structure/B5169831.png)
![ethyl 4-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5169847.png)
